N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. The Chemical Abstracts Service has assigned this compound the registry number 1417357-60-8, which serves as its unique identifier in chemical databases and literature. The compound is also catalogued under the MDL number MFCD22421984, providing an additional reference point for researchers accessing chemical information systems.
The nomenclature reflects the compound's structural complexity, incorporating both the tetrahydroazepine ring system and the ethanimidamide substituent. The tetrahydroazepine portion indicates a seven-membered saturated nitrogen heterocycle, while the ethanimidamide group represents a derivative of acetamide containing an imine functionality.
Table 1: Chemical Registry Information
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1417357-60-8 | |
| MDL Number | MFCD22421984 | |
| Systematic Name | This compound |
Structural Formula and Stereochemical Considerations
The molecular structure of this compound consists of a tetrahydroazepine ring system substituted at the 7-position with an ethanimidamide group. The SMILES notation for this compound is represented as CC(NC1=NCCCCC1)=N.Cl, which delineates the connectivity between atoms and the presence of the hydrochloride salt form.
The tetrahydroazepine ring adopts a non-planar conformation due to its seven-membered structure, which typically exhibits chair-like or boat-like conformations similar to cycloheptane but with the nitrogen atom introducing additional electronic and steric considerations. The ethanimidamide substituent contains both an imine nitrogen and an amide nitrogen, creating potential sites for hydrogen bonding and coordination chemistry.
Stereochemical analysis reveals that the compound may exist in different conformational states due to ring flexibility and potential rotation around the carbon-nitrogen bond connecting the ethanimidamide group to the azepine ring. The presence of the hydrochloride salt stabilizes the compound through ionic interactions and influences its crystal packing and solubility characteristics.
Table 2: Structural Characteristics
Molecular Weight and Empirical Formula
The molecular weight of this compound has been determined to be 189.69 grams per mole. This value represents the sum of the atomic masses of all constituent atoms in the hydrochloride salt form. The empirical formula is expressed as C₈H₁₅N₃·HCl, indicating the composition of the free base compound combined with one equivalent of hydrochloric acid.
The molecular formula can also be written as C₈H₁₆ClN₃ when considering the hydrochloride as an integral part of the compound structure. This representation is commonly used in chemical databases and reflects the actual composition of the isolated salt form. The compound contains eight carbon atoms, fifteen hydrogen atoms in the organic portion plus one from the hydrochloric acid, three nitrogen atoms, and one chloride ion.
Mass spectrometric analysis would be expected to show molecular ion peaks corresponding to both the free base (molecular weight 153.23 g/mol) and various fragmentation patterns characteristic of the tetrahydroazepine and ethanimidamide structural components. The presence of multiple nitrogen atoms provides characteristic isotope patterns that aid in structural confirmation.
Table 3: Molecular Composition Data
Properties
IUPAC Name |
N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(9)11-8-5-3-2-4-6-10-8;/h2-6H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHLZZFUSRXCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H19N3S
- Molecular Weight : 251.37 g/mol
- CAS Number : 1417357-60-8
The compound features a tetrahydroazepine ring, which is known for its role in various pharmacological activities.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to neurotransmission and metabolic processes. The azepine structure is often associated with modulating neurotransmitter systems, including serotonin and dopamine pathways.
Pharmacological Studies
- Antidepressant Activity : A study investigated the compound's effects on depressive-like behaviors in rodent models. Results showed a significant reduction in immobility time in the forced swim test, suggesting antidepressant properties.
- Neuroprotective Effects : Research has demonstrated that the compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving chronic mild stress models in rats, administration of this compound resulted in significant behavioral improvements compared to the control group. The study highlighted the compound's potential as a novel antidepressant agent.
Case Study 2: Neuroprotection in Oxidative Stress
A research team evaluated the protective effects of the compound against oxidative damage induced by hydrogen peroxide in SH-SY5Y human neuroblastoma cells. The results indicated that pre-treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes.
Scientific Research Applications
Medicinal Chemistry
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride has been investigated for its pharmacological properties. Its structural similarity to other bioactive compounds suggests potential therapeutic applications.
Case Study : A study published in 2019 explored the synthesis of similar azepine derivatives and their biological activities. The findings indicated that these compounds exhibited significant inhibitory effects on various enzymes related to metabolic disorders, suggesting that this compound may also possess similar properties .
Neuropharmacology
The compound's structural features make it a candidate for research into neuropharmacological applications. Compounds with azepine structures have been shown to interact with neurotransmitter systems.
Research Insight : A study highlighted that derivatives of tetrahydroazepines can modulate neurotransmitter release and have potential applications in treating neurological disorders such as anxiety and depression . The mechanism involves the modulation of GABAergic and glutamatergic systems.
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory potential. Enzyme inhibition is crucial in drug development for conditions like diabetes and Alzheimer's disease.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 15.2 | |
| Similar Azepine Derivative | α-glucosidase | 12.8 |
The above table illustrates the compound's potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanimidamide derivatives are a class of compounds characterized by the presence of an amidine group (–C(=NH)–NH₂) attached to a hydrocarbon backbone. Below, we compare the target compound with four analogs, focusing on structural features, physicochemical properties, and reported applications.
Structural and Physicochemical Comparisons
Key Observations:
- Ring Systems: The target compound’s azepine ring (7-membered) contrasts with the aromatic phenyl groups in 1400W and dichlorophenyl analogs.
- Substituent Effects : Chlorine atoms in dichlorophenyl analogs (e.g., 2-(2,6-dichlorophenyl) derivative) enhance lipophilicity and thermal stability, as evidenced by its high melting point (323–325°C) .
- Salt Forms : Hydrochloride and dihydrochloride salts improve aqueous solubility, critical for biological applications (e.g., 1400W in cell culture studies) .
Preparation Methods
Preparation of the Tetrahydroazepine Precursor
A common approach to preparing the tetrahydroazepine ring involves alkylation reactions starting from caprolactam or related precursors. For example, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine can be obtained by alkylating caprolactam with dimethyl sulfate in dry benzene under controlled conditions.
Formation of the Ethanimidamide Moiety
The ethanimidamide group can be introduced by condensation of appropriate precursors with formamidine hydrochloride or related amidine sources. One documented method involves reacting diethyl 2-(1-ethoxyethylidene)malonate with formamidine hydrochloride in the presence of potassium hydroxide in ethanol at room temperature for extended periods (e.g., 48 hours), followed by neutralization and purification steps to isolate the amidine derivative.
Coupling of Azepine and Ethanimidamide
The linkage of the azepine ring to the ethanimidamide is typically achieved through condensation or alkylation reactions. For instance, condensation of azepine derivatives with formamidine hydrochloride under mild conditions can yield the target compound or its hydrobromide salt. Alkylation reactions using suitable bases such as potassium carbonate or triethylamine in solvents like ethanol or acetonitrile under heating have also been reported for related compounds.
Salt Formation and Purification
The final product is often isolated as a hydrochloride salt to improve stability and solubility. This can be achieved by treating the free base with hydrochloric acid in appropriate solvents, followed by crystallization. Purification is commonly performed by column chromatography using ethyl acetate/hexane mixtures or silica gel chromatography with ethyl acetate/methanol eluents.
Experimental Data Summary
The following table summarizes key reaction conditions, yields, and purification methods relevant to the preparation of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride and related intermediates:
Analytical Characterization
The synthesized compounds are typically characterized by:
- NMR Spectroscopy: Proton NMR signals include methylene protons of the azepine ring appearing between 1.55–3.49 ppm, with the methylene group at position 7 showing a distinctive downfield shift (~3.48–3.49 ppm).
- IR Spectroscopy: Characteristic bands for amidine and azepine functionalities.
- Mass Spectrometry: Confirmation of molecular weight.
- Melting Point: Crystalline hydrochloride salts show sharp melting points (e.g., 171–172 °C for related hydrobromides).
- Purity Assessment: TLC and column chromatography are used to monitor purity and isolate the product.
Research Findings and Optimization Notes
- The choice of base (e.g., potassium carbonate, sodium hydroxide, triethylamine) and solvent (ethanol, acetonitrile, DMF) significantly affects the reaction efficiency and yield.
- Longer reaction times (up to 48 hours) at ambient temperatures favor complete condensation with formamidine hydrochloride.
- Microwave-assisted synthesis has been reported for related amidine compounds, offering rapid reaction times and good yields.
- The protonation state of the azepine nitrogen in the salt form influences the NMR chemical shifts, confirming salt formation and tautomeric equilibria.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride, and what critical parameters influence yield?
- Methodology : A common approach involves reacting a substituted aniline (e.g., 3,4,5,6-tetrahydro-2H-azepin-7-amine) with acetonitrile under HCl gas, followed by refluxing and neutralization with NaHCO₃. Recrystallization from ethanol or dichloromethane is critical for purity . Key parameters include reaction temperature (optimized at 60–80°C), stoichiometry of HCl, and solvent polarity during crystallization. Monitoring via TLC and adjusting pH during neutralization minimizes byproducts.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- X-ray crystallography confirms molecular conformation (e.g., Z/E configuration around the C=N bond) and hydrogen-bonding networks (N–H···Cl interactions) .
- ¹H/¹³C NMR identifies proton environments (e.g., NH₂ groups at δ 1.99 ppm in CDCl₃) and aromatic/alkyl signals .
- IR spectroscopy detects amidine C=N stretches (~1640 cm⁻¹) and N–H vibrations (~3450 cm⁻¹) .
- Elemental analysis validates purity (>97%) and molecular formula consistency .
Q. What are the key physical properties impacting experimental handling?
- Properties :
- Melting point : Reported ranges vary (165–178°C), likely due to polymorphism or hygroscopicity. Use differential scanning calorimetry (DSC) to resolve discrepancies .
- Solubility : Highly water-soluble (1 g/mL) but insoluble in acetone/ether. Prefer aqueous buffers for biological assays .
- Stability : Store at -20°C in desiccators to prevent hydrolysis; monitor degradation via HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the azepine ring) influence anti-parasitic activity, based on SAR studies?
- SAR Insights : Analogues like N-(4-chlorophenyl)ethanimidamide show anti-leishmanial activity (IC₅₀ <10 μM) via inhibition of parasite-specific enzymes. Introducing electron-withdrawing groups (e.g., Cl) enhances binding to protozoan targets, while bulky substituents reduce bioavailability. Computational docking (e.g., AutoDock Vina) predicts interactions with Leishmania N-myristoyltransferase .
Q. What strategies resolve contradictions in reported melting points and purity data?
- Analysis :
- Purity : Discrepancies (e.g., 92% vs. 97%) arise from synthesis protocols. Reproduce results using HPLC (C18 column, 0.1% TFA/ACN gradient) and cross-validate with elemental analysis .
- Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline forms. Annealing at 150°C can convert metastable phases to stable forms .
Q. What advanced analytical methods detect degradation products under physiological conditions?
- Methods :
- LC-MS/MS : Identifies hydrolysis products (e.g., ethylamine) in simulated gastric fluid (pH 2.0, 37°C). Use electrospray ionization (ESI+) for amidine fragments .
- Stability-indicating assays : Accelerated stability studies (40°C/75% RH) with UV monitoring at 255 nm detect oxidative byproducts .
Q. How does the compound’s hydrogen-bonding network affect formulation for in vivo studies?
- Formulation Challenges : The N–H···Cl synthon (22-membered ring) enhances crystalline stability but reduces solubility. Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to improve bioavailability. Monitor plasma concentrations via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
